2-Hydroxynicotinonitrile

Description

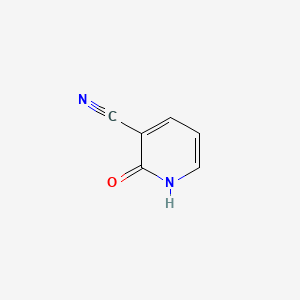

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMBFTYRJMAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942771 | |

| Record name | 2-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20577-27-9, 95907-03-2 | |

| Record name | 3-Cyano-2-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95907-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxynicotinonitrile

This guide provides a comprehensive technical overview of the spectroscopic methodologies employed in the characterization of 2-Hydroxynicotinonitrile (2-HNN). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation associated with the analysis of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound, a pyridine derivative, is a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a hydroxyl group and a nitrile moiety on a pyridine ring, offers versatile reactivity for synthesizing a wide array of functional molecules, including active pharmaceutical ingredients (APIs).[1][2] The compound's utility is underscored by the prevalence of the 2-pyridone scaffold in numerous FDA-approved drugs.[2] A critical aspect of utilizing 2-HNN is the precise characterization of its structure and purity, which is predominantly achieved through a combination of spectroscopic techniques.

A key feature of this compound is its existence in tautomeric forms: the hydroxy form (this compound) and the pyridone form (1,6-dihydro-6-oxo-3-pyridinecarbonitrile). This tautomerism is a dynamic equilibrium influenced by factors such as solvent polarity and the solid-state packing of the molecule.[3][4][5] Spectroscopic analysis is crucial for understanding and quantifying this tautomeric relationship, which in turn dictates the compound's reactivity and biological activity.

Foundational Spectroscopic Techniques

The comprehensive characterization of this compound relies on a suite of spectroscopic methods, each providing unique insights into its molecular structure and properties. The primary techniques employed are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups and probe tautomeric forms.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate electronic transitions and tautomeric equilibrium.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

The following sections will detail the experimental protocols and data interpretation for each of these techniques in the context of analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR (Proton NMR)

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard.[6]

Data Interpretation:

The aromatic region of the ¹H NMR spectrum will display signals corresponding to the protons on the pyridine ring. The chemical shifts (δ) and coupling constants (J) of these protons are indicative of their relative positions. The presence of a broad signal may indicate the N-H proton of the pyridone tautomer or the O-H proton of the hydroxy tautomer, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR)

¹³C NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the broadband proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbon bearing the hydroxyl/oxo group is particularly diagnostic for the predominant tautomeric form. The nitrile carbon will also have a characteristic chemical shift.

Advanced 2D NMR Techniques:

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] It is particularly useful for distinguishing between the hydroxy and pyridone tautomers of this compound.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR-FTIR accessory or as a KBr pellet) or in solution.

-

Instrument Setup: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Data Interpretation:

The key vibrational bands to analyze for this compound are:

| Functional Group | Tautomer | Approximate Wavenumber (cm⁻¹) |

| O-H stretch | Hydroxy | 3400-3200 (broad) |

| N-H stretch | Pyridone | 3200-3000 (broad) |

| C≡N stretch | Both | 2240-2220 |

| C=O stretch | Pyridone | 1680-1640 |

| C=C/C=N stretch | Both | 1650-1550 |

The presence and relative intensity of the O-H, N-H, and C=O stretching bands provide strong evidence for the predominant tautomeric form in the sample.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is a powerful tool for studying tautomeric equilibria in solution.[3]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Data Interpretation:

The hydroxy and pyridone tautomers of this compound will exhibit distinct absorption maxima (λ_max). By comparing the spectrum of 2-HNN to that of its N-methyl and O-methyl derivatives (which are "fixed" in the pyridone and hydroxy forms, respectively), the position of the tautomeric equilibrium can be quantitatively determined in different solvents.[3] Generally, the pyridone form absorbs at a longer wavelength than the hydroxy form.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like HPLC or GC.[9]

-

Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺ or [M+H]⁺) corresponding to its molecular weight (120.11 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

Summary of Spectroscopic Data for this compound

| Technique | Key Information Provided |

| ¹H NMR | Proton environment, connectivity, and number. |

| ¹³C NMR | Carbon skeleton and functional groups. |

| FT-IR | Presence of key functional groups (O-H, N-H, C=O, C≡N). |

| UV-Vis | Electronic transitions and tautomeric equilibrium in solution. |

| MS | Molecular weight and elemental composition. |

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the synergistic application of several analytical techniques. NMR, IR, UV-Vis, and Mass Spectrometry each contribute essential pieces of information that, when combined, provide a complete picture of the molecule's structure, purity, and tautomeric behavior. This in-depth understanding is paramount for its effective utilization in research, drug discovery, and materials science. The protocols and interpretive guidelines presented in this technical guide serve as a robust framework for the successful analysis of this important heterocyclic compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wuxibiology.com [wuxibiology.com]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Hydroxynicotinonitrile chemical properties and reactivity profile

An In-depth Technical Guide to 2-Hydroxynicotinonitrile: Chemical Properties and Reactivity Profile

Introduction

This compound, known systematically as 2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No: 20577-27-9), represents a cornerstone heterocyclic building block for researchers in medicinal chemistry and drug discovery.[1] This guide provides an in-depth exploration of its chemical properties, with a significant focus on its tautomeric nature, and a detailed profile of its reactivity. The insights and protocols herein are designed to empower researchers to effectively utilize this versatile scaffold in the synthesis of complex molecular architectures and novel therapeutic agents. The presence of three distinct functional elements—a pyridone ring, a nitrile group, and an acidic N-H proton—within a compact, planar structure makes it a highly valuable and reactive intermediate.[2][3]

Part 1: Core Chemical and Physical Properties

The utility of a chemical scaffold is fundamentally dictated by its physical properties. These characteristics influence solubility, reaction conditions, and formulation of its derivatives.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below. The data reflects the predominance of the pyridone tautomer in the solid state.

| Property | Value | Reference(s) |

| CAS Number | 20577-27-9 | [1][4] |

| Molecular Formula | C₆H₄N₂O | [1][4] |

| Molecular Weight | 120.11 g/mol | [1][4] |

| Appearance | White to off-white solid powder | [4] |

| Melting Point | 225-226 °C | [4] |

| Boiling Point | 352.3 °C (Predicted) | [4][5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4][5] |

| pKa (Predicted) | 8.93 (for N-H proton) | [5] |

| Density | ~1.3 g/cm³ | [4] |

The Critical Role of Tautomerism

A defining characteristic of this compound is its existence as an equilibrium mixture of two tautomers: the hydroxy (lactim) form and the pyridone (lactam) form. This phenomenon, known as prototropic tautomerism, involves the intramolecular migration of a proton between the oxygen and nitrogen atoms.[3]

For this molecule, the equilibrium overwhelmingly favors the 2-pyridone tautomer. This preference is a critical consideration for predicting its reactivity. The stability of the pyridone form is attributed to the formation of a cyclic amide structure, which is thermodynamically more stable than the aromatic hydroxy form, and its enhanced ability to form strong, intermolecular hydrogen bonds in the solid state and in polar solvents.[3][6]

The solvent environment plays a crucial role in shifting this equilibrium. In non-polar solvents, the hydroxy form may be more prevalent, while polar, protic solvents strongly stabilize the more polar pyridone tautomer through hydrogen bonding.[3][6]

Caption: Tautomeric equilibrium of this compound.

Part 2: Spectroscopic Profile

Unambiguous characterization is essential for confirming the identity and purity of this compound. The predominance of the 2-pyridone tautomer is clearly reflected in its spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the pyridone structure. The key is the presence of a strong carbonyl (C=O) stretch and the absence of a broad O-H stretch characteristic of a phenol.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3300-3100 | Medium | N-H stretch | [7] |

| ~2215 | Strong | C≡N stretch (nitrile) | [7][8] |

| ~1660 | Strong | C=O stretch (amide/pyridone) | [7][8] |

| 1600-1450 | Medium-Strong | C=C and C=N ring stretches | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the connectivity of the molecule. The chemical shifts are consistent with a pyridine ring bearing an electron-withdrawing cyano group.

¹H NMR (Expected shifts in DMSO-d₆):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~7.8-8.0 | dd | J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 2 |

| H5 | ~6.4-6.6 | t | J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 6-7 |

| H6 | ~7.6-7.8 | dd | J(H6,H5) ≈ 6-7, J(H6,H4) ≈ 2 |

| N-H | ~12.0-12.5 | br s | - |

¹³C NMR (Expected shifts in DMSO-d₆):

| Carbon | Chemical Shift (δ, ppm) |

| C2 (C=O) | ~160-165 |

| C3 | ~100-105 |

| C4 | ~140-145 |

| C5 | ~110-115 |

| C6 | ~135-140 |

| CN | ~117-120 |

Note: The predicted NMR data is based on analysis of similar structures and established substituent effects on the pyridine ring.[10][11][12]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry confirms the molecular weight and provides structural information through fragmentation.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 120 , corresponding to the molecular formula C₆H₄N₂O.

-

Key Fragmentation: A characteristic fragmentation pathway for 2-pyridones is the loss of carbon monoxide (CO). A significant fragment ion would therefore be expected at m/z = 92 ([M-CO]⁺). Subsequent loss of HCN from this fragment could lead to an ion at m/z = 65 .[13]

Part 3: Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional regions: the N-H bond of the pyridone, the electrophilic nitrile group, and the electron-deficient pyridine ring.

Reactions at the Nitrogen/Oxygen Center (N/O-Alkylation)

The acidic N-H proton is the most common site of initial reactivity. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates an ambident nucleophile. Alkylation reactions typically occur preferentially on the more nucleophilic nitrogen atom, though O-alkylation can also be achieved. O-alkylation is a valuable strategy as it locks the molecule into the aromatic 2-alkoxypyridine form, which can significantly alter biological activity.[14]

References

- 1. idk.org.rs [idk.org.rs]

- 2. spectrabase.com [spectrabase.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Hydroxy-3-cyanopyridine | 20577-27-9 [amp.chemicalbook.com]

- 6. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. mdpi.com [mdpi.com]

Tautomeric Equilibrium of 2-Hydroxynicotinonitrile in Solution: An In-depth Technical Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and receptor binding affinity. This guide provides a comprehensive technical overview of the tautomeric equilibrium of 2-hydroxynicotinonitrile in solution. Drawing parallels with the extensively studied 2-hydroxypyridine/2-pyridone system, we delve into the structural characteristics of the tautomers, the pivotal role of the solvent in shifting the equilibrium, and the spectroscopic and computational methodologies employed for its characterization. This document is intended to serve as a practical resource for researchers investigating the tautomeric behavior of heterocyclic compounds, offering both foundational knowledge and detailed experimental and computational protocols.

Introduction: The Significance of Tautomerism in Drug Development

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and electronic properties. Tautomerism introduces a layer of complexity, as a compound can exist as a mixture of two or more distinct chemical entities in equilibrium. This is particularly relevant for heterocyclic compounds, which are prevalent in many pharmaceutical agents. The different tautomers of a molecule can exhibit distinct molecular fingerprints, hydrophobicities, electrostatic properties, and acidities.[1] Consequently, understanding and controlling the tautomeric equilibrium is a critical aspect of rational drug design.

This compound, also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a substituted pyridine derivative of interest in medicinal chemistry. Its structure is analogous to the well-studied 2-hydroxypyridine, which exists in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form.[1] The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.

This guide will provide a detailed exploration of the tautomeric equilibrium of this compound, with a focus on its behavior in solution. We will examine the underlying principles governing this equilibrium and present practical methodologies for its investigation.

The Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the aromatic This compound (enol form) and the non-aromatic 2-oxo-1,2-dihydropyridine-3-carbonitrile (keto form). The equilibrium involves the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring.

Caption: Tautomeric equilibrium of this compound.

The relative stability of these two forms is dictated by a delicate balance of several factors, including aromaticity, intramolecular hydrogen bonding, and solvation effects. The enol form possesses a fully aromatic pyridine ring, which is energetically favorable. Conversely, the keto form benefits from the greater strength of the carbon-oxygen double bond compared to a carbon-oxygen single bond and can participate in strong intermolecular hydrogen bonding in the solid state and in solution.[2]

The presence of the electron-withdrawing nitrile (-CN) group at the 3-position is expected to influence the electronic distribution within the pyridine ring, thereby affecting the position of the tautomeric equilibrium compared to the parent 2-hydroxypyridine. This substituent effect is an important consideration for researchers working with this class of compounds.

The Decisive Role of the Solvent

The solvent plays a paramount role in determining the predominant tautomeric form of this compound in solution. This phenomenon is primarily attributed to the differing polarities of the two tautomers and their capacity for hydrogen bonding with solvent molecules.

-

Polar Solvents: In polar solvents, particularly those capable of hydrogen bonding such as water and alcohols, the more polar keto (pyridone) form is generally favored.[3] The keto tautomer has a larger dipole moment than the enol form and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions with polar solvent molecules lead to significant stabilization of the keto form, shifting the equilibrium in its favor.[1]

-

Non-polar Solvents: In non-polar solvents like cyclohexane or carbon tetrachloride, the less polar enol (hydroxy) form tends to be the major species. In the absence of strong solute-solvent interactions, the inherent aromaticity of the enol form becomes a more dominant stabilizing factor.

The following table, adapted from studies on the analogous 2-hydroxypyridine, illustrates the dramatic effect of solvent polarity on the tautomeric equilibrium constant (KT = [keto]/[enol]).

| Solvent | Dielectric Constant (ε) | KT ([keto]/[enol]) for 2-Hydroxypyridine |

| Gas Phase | 1 | ~0.4 |

| Cyclohexane | 2.0 | 1.7 |

| Chloroform | 4.8 | 6.0 |

| Acetonitrile | 37.5 | ~10 |

| Water | 80.1 | ~900 |

Data adapted from WuXi AppTec.[1]

It is anticipated that this compound will exhibit a similar trend, although the absolute values of KT will be influenced by the electronic properties of the nitrile group.

Methodologies for Investigating Tautomeric Equilibrium

A combination of spectroscopic and computational techniques is essential for a thorough characterization of the tautomeric equilibrium of this compound.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a powerful and accessible technique for qualitatively and quantitatively assessing tautomeric equilibria in solution. The enol and keto tautomers possess different chromophores and therefore exhibit distinct absorption spectra.

-

Principle: The aromatic enol form typically displays a π → π* transition at a shorter wavelength, characteristic of aromatic systems. The keto form, with its conjugated enone system, usually absorbs at a longer wavelength. By measuring the absorbance of a solution at wavelengths characteristic of each tautomer, their relative concentrations can be determined.

-

Experimental Protocol: Determination of Tautomeric Equilibrium Constant (KT)

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a non-polar solvent where the enol form is expected to predominate (e.g., cyclohexane).

-

Solvent Series: Prepare a series of solutions of this compound in various solvents of differing polarity (e.g., cyclohexane, chloroform, acetonitrile, water). Ensure the concentration is identical for all samples.

-

Spectral Acquisition: Record the UV/Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm). Use the pure solvent as a blank.

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the enol and keto forms from the spectra in the extreme non-polar and polar solvents, respectively.

-

In solvents where both tautomers are present, the observed spectrum is a superposition of the spectra of the individual tautomers. The equilibrium constant, KT, can be calculated using the following equation, assuming the molar absorptivities (ε) of the pure forms are known or can be estimated:

KT = ([Keto])/([Enol]) = (Aobs - Aenol) / (Aketo - Aobs)

Where Aobs is the observed absorbance at a specific wavelength, and Aenol and Aketo are the absorbances of the pure enol and keto forms at that same wavelength and concentration.

-

-

Caption: Workflow for UV/Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an invaluable tool for studying tautomerism. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, allowing for the differentiation of tautomers.

-

Principle: The enol and keto forms of this compound will give rise to distinct sets of signals in both ¹H and ¹³C NMR spectra. In the case of slow exchange on the NMR timescale, separate signals for each tautomer will be observed. The relative integration of corresponding signals can be used to determine the tautomer ratio. If the exchange is fast, averaged signals will be observed, and the chemical shifts will be a weighted average of the shifts of the individual tautomers.

-

Expected Chemical Shifts:

-

¹H NMR: The aromatic protons of the enol form are expected to resonate in the aromatic region (typically 6.5-8.5 ppm). The protons of the keto form, being part of a non-aromatic system, will likely show different chemical shifts. The N-H proton of the keto form is often broad and its chemical shift can be highly dependent on solvent and concentration. The O-H proton of the enol form may also be broad and its observation can be solvent-dependent.

-

¹³C NMR: The carbon chemical shifts will also be distinct. The carbonyl carbon (C=O) of the keto form will have a characteristic chemical shift in the downfield region (typically >160 ppm). The carbon bearing the hydroxyl group in the enol form will have a different chemical shift.

-

-

Experimental Protocol: Quantitative NMR (qNMR) Analysis

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).

-

¹H NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.

-

Signal Identification and Integration: Identify a pair of well-resolved signals, one for each tautomer, that are not exchangeable with the solvent. Integrate these signals.

-

Calculation of Tautomer Ratio: The ratio of the integrals of the selected signals directly corresponds to the molar ratio of the tautomers.

-

Caption: Workflow for NMR spectroscopic analysis.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful complementary tool for studying tautomeric equilibria. They can provide valuable insights into the relative stabilities of tautomers and help in the interpretation of experimental data.

-

Principle: DFT methods can be used to calculate the optimized geometries and electronic energies of the enol and keto tautomers in the gas phase and in solution (using a continuum solvation model like the Polarizable Continuum Model, PCM). The relative Gibbs free energies of the tautomers can then be used to predict the equilibrium constant.

-

Computational Protocol: DFT Calculations of Tautomer Energies

-

Structure Building: Build the 3D structures of the enol and keto tautomers of this compound.

-

Geometry Optimization and Frequency Calculation (Gas Phase): Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima.

-

Geometry Optimization and Frequency Calculation (Solution): Repeat the geometry optimization and frequency calculations for both tautomers in the desired solvents using a continuum solvation model (e.g., IEFPCM or SMD).

-

Energy Calculation and KT Prediction: From the output of the frequency calculations, obtain the Gibbs free energies of each tautomer in the gas phase and in solution. The relative Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant using the equation: ΔG = -RTln(KT).

-

Caption: Workflow for DFT computational analysis.

Conclusion and Future Perspectives

The tautomeric equilibrium of this compound in solution is a complex interplay of structural and environmental factors. By analogy with the well-characterized 2-hydroxypyridine system, it is evident that the polarity of the solvent is a key determinant of the predominant tautomeric form. The electron-withdrawing nature of the nitrile group likely modulates this equilibrium, and a systematic investigation using the spectroscopic and computational methods outlined in this guide is essential for a quantitative understanding.

For drug development professionals, a thorough characterization of the tautomeric behavior of lead compounds like this compound is not merely an academic exercise. It is a critical step in understanding and optimizing the pharmacokinetic and pharmacodynamic properties of a potential therapeutic agent. Future work in this area could involve variable-temperature NMR studies to probe the thermodynamics of the tautomeric interconversion and the use of advanced computational models to more accurately predict the influence of specific solvent-solute interactions.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Quantum mechanical calculations of 2-Hydroxynicotinonitrile properties

A Technical Guide to the Quantum Mechanical Calculation of 2-Hydroxynicotinonitrile Properties

Abstract

This technical guide provides a comprehensive framework for the quantum mechanical investigation of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and provide detailed, field-proven protocols for determining its structural, vibrational, and electronic properties using Density Functional Theory (DFT). A central focus is the critical analysis of its keto-enol tautomerism, a phenomenon that dictates its chemical behavior. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust theoretical methods to understand and predict the molecular properties of pyridine derivatives.

Introduction: The Significance of this compound

This compound, also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a substituted pyridine derivative. Pyridine and its derivatives are foundational scaffolds in modern pharmacology, present in numerous approved drugs and demonstrating a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[1] The dual functionality of this compound—a hydroxyl (or keto) group and a nitrile moiety on a pyridine ring—makes it a versatile intermediate for synthesizing more complex molecular architectures.

A precise understanding of its molecular properties is paramount for rational drug design and synthesis planning. Quantum mechanical (QM) calculations offer a powerful, cost-effective avenue to elucidate these properties before undertaking extensive experimental work.[2] QM methods, particularly DFT, can predict molecular geometry, stability, reactivity, and spectroscopic signatures with a high degree of accuracy.[2][3]

A pivotal characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxy (enol/lactim) and pyridone (keto/lactam) forms.[4][5] This equilibrium is highly sensitive to the molecular environment, such as the solvent, and significantly influences the molecule's hydrogen bonding capacity, aromaticity, and dipole moment, thereby affecting its biological interactions and physical properties.[4][5][6] This guide will thoroughly address the computational approach to resolving this tautomeric preference.

Theoretical Foundation: Density Functional Theory (DFT)

The core of our computational approach is Density Functional Theory (DFT). Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates. This approach provides an exceptional balance of computational efficiency and accuracy, making it the workhorse for calculations on molecules of pharmaceutical interest.[2]

The choice of the functional and basis set is critical for obtaining reliable results.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used and has a long track record of providing excellent results for a broad range of organic molecules, including pyridine derivatives.[7][8] It effectively incorporates a portion of the exact Hartree-Fock exchange, which helps in mitigating the self-interaction error inherent in simpler functionals.

-

Basis Set: A flexible basis set is required to accurately describe the electronic distribution, especially for a molecule with heteroatoms and pi-systems. The Pople-style 6-311++G(d,p) basis set is an excellent choice.[4][7][9] The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions, which allow for anisotropy in the electron density, essential for describing chemical bonds accurately.

Computational Workflow and Protocols

A rigorous computational study follows a systematic workflow to ensure the results are reliable and physically meaningful. The process involves geometry optimization to find the most stable molecular structure, followed by frequency calculations to verify the nature of the stationary point and to derive thermochemical and spectroscopic data.

Caption: General workflow for quantum mechanical property calculation.

Tautomerism in this compound

The first and most critical step is to address the tautomeric equilibrium. The molecule can exist as the aromatic 2-hydroxy form or the non-aromatic 2-pyridone form. Their relative stability dictates which structure is predominant and should be used for further property calculations.

Caption: Tautomeric equilibrium of this compound.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol details the steps to obtain the equilibrium geometry and vibrational frequencies for each tautomer. This procedure must be performed for both the hydroxy and pyridone forms independently.

-

Input File Preparation:

-

Construct the initial 3D coordinates for the tautomer of interest using a molecular builder (e.g., Avogadro, GaussView).

-

Create an input file for the quantum chemistry software (e.g., Gaussian). A typical input route section would be: #p Opt Freq B3LYP/6-311++G(d,p) SCRF=(Solvent=Water)

-

Causality:

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation, which is essential to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermodynamic properties.[10]

-

B3LYP/6-311++G(d,p): Specifies the chosen level of theory, which offers a robust balance of accuracy and computational cost for this class of molecule.[8][9]

-

SCRF=(Solvent=Water): This is an optional but highly recommended keyword that employs a continuum solvation model (like PCM) to account for the bulk effects of a solvent (e.g., water). This is crucial as solvent polarity can dramatically shift the tautomeric equilibrium.[4][6] The gas phase can be modeled by omitting this keyword.

-

-

-

Execution and Verification:

-

Run the calculation using the appropriate software package.

-

Upon completion, inspect the output file. The primary check for a successful optimization is the statement confirming convergence criteria have been met.

-

Crucially, examine the frequency calculation results. There should be zero imaginary frequencies . The presence of an imaginary frequency indicates the structure is a transition state, not a stable minimum, and the optimization must be revisited.

-

Protocol 2: Determining Tautomeric Stability

-

Extract Thermodynamic Data: From the successfully completed output files of each tautomer (Protocol 1), locate the calculated Gibbs Free Energy (G). In Gaussian outputs, this is typically labeled "Sum of electronic and thermal Free Energies".

-

Calculate Relative Energy: Compute the difference in Gibbs Free Energy (ΔG) between the two tautomers: ΔG = G(pyridone) - G(hydroxy)

-

Interpretation:

-

If ΔG is negative, the 2-pyridone (keto) form is more stable under the specified conditions (gas phase or solvent).

-

If ΔG is positive, the 2-hydroxy (enol) form is more stable.

-

The magnitude of ΔG indicates the strength of the preference. Small values (e.g., < 2-3 kcal/mol) suggest a significant population of both tautomers may exist in equilibrium.[11] For 2-hydroxypyridine itself, studies show the enol form is slightly favored in the gas phase, while the keto form is overwhelmingly favored in polar solvents like water.[4][6]

-

Analysis of Calculated Properties

Once the most stable tautomer is identified, a detailed analysis of its properties can be performed. The following data should be extracted from the computational output.

Molecular Geometry

The optimization provides precise bond lengths and angles. These parameters offer insight into the molecule's structure, such as the degree of aromaticity and potential steric hindrances.

Table 1: Selected Optimized Geometrical Parameters (Pyridone Tautomer in Water)

| Parameter | Bond/Angle | Calculated Value (Å or °) | Commentary |

|---|---|---|---|

| Bond Length | C=O | ~1.24 Å | Typical double bond character. |

| Bond Length | N-H | ~1.02 Å | Standard N-H single bond. |

| Bond Length | C-C (ring) | ~1.37 - 1.45 Å | Shows alternating single/double bond character, indicating reduced aromaticity compared to pyridine. |

| Bond Length | C≡N | ~1.16 Å | Characteristic triple bond length. |

| Dihedral Angle | C-C-C≡N | ~180° | Confirms the linear geometry of the nitrile group relative to the ring attachment point. |

(Note: These are representative values. Actual calculated values should be extracted from the output file.)

Vibrational Analysis

The calculated frequencies correspond to the fundamental vibrational modes of the molecule. They can be used to predict and interpret experimental Infrared (IR) and Raman spectra. For better agreement with experimental data, calculated harmonic frequencies are often multiplied by a scaling factor (typically ~0.96-0.98 for B3LYP).[7]

Table 2: Key Calculated Vibrational Frequencies (Pyridone Tautomer)

| Mode Description | Calculated Frequency (cm⁻¹, scaled) | Expected IR Intensity |

|---|---|---|

| N-H Stretch | ~3400 - 3500 | Strong |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |

| C≡N Stretch | ~2230 - 2250 | Strong |

| C=O Stretch | ~1650 - 1680 | Very Strong |

| C=C/C=N Ring Stretches | ~1400 - 1600 | Medium-Strong |

(Note: These are representative values and should be confirmed by visualizing the vibrational modes.)

Electronic Properties

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity.[12][13]

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[14] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.[13]

Table 3: Calculated Electronic Properties (Pyridone Tautomer in Water)

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.5 to -7.5 | Moderate electron-donating ability. |

| E(LUMO) | -1.5 to -2.5 | Good electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.5 - 5.5 | High kinetic stability, low reactivity. |

| Dipole Moment | ~4.0 - 6.0 Debye | Highly polar molecule, indicating strong interactions with polar solvents and potential for strong dipole-dipole interactions with biological targets.[5] |

(Note: These are representative values and are highly dependent on the level of theory and solvent model.)

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface.[15][16] It is an invaluable tool for predicting intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on oxygen and nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.[16][17]

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (like the N-H proton). These are sites for nucleophilic attack and hydrogen bond donation.[18]

For the 2-pyridone tautomer, the MEP would show a strong negative potential around the carbonyl oxygen and a strong positive potential around the N-H proton, highlighting its capacity to act as both a hydrogen bond acceptor and donor.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.[1][19] It translates the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. Key insights from NBO analysis include:

-

Natural Atomic Charges: Provides a more chemically intuitive picture of charge distribution than other methods like Mulliken charges.

-

Hyperconjugative Interactions: It quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, such as lone pair donations into anti-bonding orbitals (e.g., n -> π*), which are crucial for understanding resonance and stability.[20]

Conclusion

This guide has outlined a robust and validated computational strategy for characterizing the properties of this compound. By leveraging Density Functional Theory with an appropriate functional (B3LYP) and basis set (6-311++G(d,p)), researchers can reliably predict its geometry, tautomeric equilibrium, vibrational spectra, and electronic reactivity profile. The key takeaway is the critical importance of evaluating the tautomeric stability in the relevant environment (gas phase or solvent), as the properties of the hydroxy and pyridone forms differ substantially. The protocols and analyses presented here provide a comprehensive roadmap for applying quantum mechanical calculations to gain deep molecular insights, thereby accelerating research and development in medicinal chemistry and related fields.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 12. researchgate.net [researchgate.net]

- 13. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. learn.schrodinger.com [learn.schrodinger.com]

- 15. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 16. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. ijser.in [ijser.in]

- 19. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]

- 20. cyberleninka.ru [cyberleninka.ru]

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-Hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxynicotinonitrile, also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity have positioned it as a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, tracing its origins from early explorations of pyridine chemistry to modern synthetic methodologies. The narrative emphasizes the causality behind experimental choices, the evolution of synthetic strategies, and the structural elucidation that has solidified its importance in the field. Detailed protocols, mechanistic insights, and a critical analysis of various synthetic routes are presented to offer researchers a thorough understanding of this crucial molecule.

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a fundamental motif in a vast number of natural products, pharmaceuticals, and agrochemicals. Within this broad class of compounds, 2-pyridones, the tautomeric form of 2-hydroxypyridines, have garnered significant attention as "privileged scaffolds" in drug discovery.[1] This is attributed to their ability to act as both hydrogen bond donors and acceptors, mimicking the peptide bond and thereby facilitating interactions with biological targets.[1] Furthermore, the 2-pyridone core often imparts favorable physicochemical properties such as metabolic stability and aqueous solubility.[1]

This compound, featuring a nitrile group at the 3-position of the 2-pyridone ring, represents a particularly interesting derivative. The electron-withdrawing nature of the nitrile group significantly influences the electronic distribution within the aromatic ring, modulating its reactivity and potential biological interactions. The nitrile moiety itself can serve as a key pharmacophore, participating in hydrogen bonding or dipole-dipole interactions with protein targets, or it can be chemically transformed into other functional groups, such as carboxylic acids or amines, providing a handle for further molecular elaboration.[2][3]

This guide delves into the historical journey of this compound, from its conceptual origins in classical pyridine syntheses to the development of more efficient and versatile preparatory methods. Understanding this historical context provides valuable insights into the fundamental principles of heterocyclic chemistry and informs the rational design of novel therapeutics based on this versatile scaffold.

The Genesis of 2-Pyridone Synthesis: The Guareschi-Thorpe Reaction

The late 19th and early 20th centuries witnessed foundational discoveries in the synthesis of pyridine derivatives. While the first synthesis of pyridine itself was reported by William Ramsay in 1876, the development of general methods for constructing substituted pyridines was pioneered by chemists like Arthur Rudolf Hantzsch.[4] However, for the specific class of 2-pyridones, the work of Icilio Guareschi and Jocelyn Field Thorpe stands out as a landmark achievement.

The Guareschi-Thorpe reaction , first described by Guareschi in 1896 and further developed by Thorpe in 1904, provides a direct route to substituted 2-pyridones.[5] This condensation reaction typically involves the reaction of a β-ketoester with cyanoacetamide in the presence of a base.[6] The reaction proceeds through a series of condensation and cyclization steps to furnish the 2-pyridone ring.

While the original publications may not explicitly describe the synthesis of this compound, the principles laid out in the Guareschi-Thorpe reaction provide the intellectual framework for its first preparation. By selecting the appropriate starting materials, namely a β-ketoester that would lead to the desired substitution pattern, early organic chemists could have readily accessed this compound.

Diagram 1: Generalized Guareschi-Thorpe Reaction

Caption: A simplified workflow of the Guareschi-Thorpe condensation for the synthesis of 2-pyridones.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound and its derivatives has evolved significantly, with a focus on improving yields, simplifying procedures, and expanding the scope of accessible analogues.

Classical Condensation Approaches

The Guareschi-Thorpe reaction remains a cornerstone for the synthesis of 2-pyridones.[6] Modern variations of this reaction often employ microwave irradiation to accelerate the reaction and improve yields.[7] The choice of base and solvent can also be optimized to favor the formation of the desired product.

A plausible and historically relevant specific synthesis of this compound via a Guareschi-Thorpe type reaction would involve the condensation of ethyl cyanoacetate with a suitable three-carbon component in the presence of a base like ammonia or piperidine.

Multicomponent Reactions (MCRs)

In recent decades, multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecules from simple starting materials in a single step.[1] Several MCRs have been developed for the synthesis of 2-pyridone derivatives, including those that can be adapted to produce this compound. These reactions often exhibit high atom economy and operational simplicity, making them attractive for library synthesis in drug discovery programs.[1]

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Route | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |

| Guareschi-Thorpe | β-Ketoester, Cyanoacetamide | Base (e.g., piperidine, ammonia), Heat | Historical significance, Readily available starting materials | Often requires harsh conditions, Moderate yields |

| Modern MCRs | Aldehyde, Active methylene compound, Ammonia source | Various catalysts (e.g., Lewis acids, organocatalysts), Milder conditions | High efficiency, High atom economy, Diversity-oriented | Catalyst cost, Substrate scope limitations |

| From 2-Chloronicotinonitrile | 2-Chloronicotinonitrile | Base (e.g., NaOH, KOH), Water | High-yielding, Clean reaction | Requires pre-functionalized starting material |

Synthesis from Pre-functionalized Pyridines

An alternative and often high-yielding approach to this compound involves the hydrolysis of 2-chloronicotinonitrile. This method is particularly useful when the chlorinated precursor is readily available. The reaction is typically carried out by heating 2-chloronicotinonitrile with an aqueous base, such as sodium hydroxide or potassium hydroxide.

Diagram 2: Synthesis of this compound from 2-Chloronicotinonitrile

Caption: A schematic representation of the hydrolysis of 2-chloronicotinonitrile to this compound.

Structural Elucidation and Physicochemical Properties

The definitive characterization of this compound relies on a combination of spectroscopic techniques and physical property measurements.

Tautomerism

A key structural feature of this compound is its existence in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. Spectroscopic evidence, particularly from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, indicates that in the solid state and in most solvents, the 2-pyridone tautomer is the predominant species.[8] This is a common feature of 2-hydroxypyridines and is driven by the greater thermodynamic stability of the amide-like pyridone ring.[8]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern. A broad singlet corresponding to the N-H proton of the pyridone tautomer is also typically observed.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C2) in the pyridone tautomer is a key diagnostic peak, typically appearing in the range of 160-170 ppm. The nitrile carbon will also have a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong absorption band corresponding to the C=O stretching vibration of the pyridone ring is expected around 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band in the region of 3200-3400 cm⁻¹. The C≡N stretch of the nitrile group will be observed as a sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular formula C₆H₄N₂O. Fragmentation patterns can provide further structural information.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₄N₂O |

| Molecular Weight | 120.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 228-232 °C (decomposes) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. |

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active compounds. The presence of multiple functional groups allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The Nitrile Group as a Pharmacophore

The nitrile group in this compound is not merely a synthetic handle; it often plays a direct role in the biological activity of its derivatives. The nitrile can act as a hydrogen bond acceptor, interacting with key amino acid residues in the active site of a target protein.[2] Its linear geometry and electronic properties can also contribute to favorable binding interactions. In some cases, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen, allowing for fine-tuning of a molecule's properties.[3]

Case Studies in Medicinal Chemistry

Derivatives of this compound have been explored for a variety of therapeutic applications, including as:

-

Kinase Inhibitors: The 2-pyridone scaffold can be elaborated to generate potent inhibitors of various protein kinases, which are important targets in cancer therapy.

-

Antiviral Agents: The ability of the 2-pyridone core to mimic peptide bonds makes it a suitable scaffold for the design of inhibitors of viral proteases and other enzymes.

-

Central Nervous System (CNS) Agents: The physicochemical properties of 2-pyridone derivatives can be tuned to allow for penetration of the blood-brain barrier, making them attractive candidates for the development of drugs targeting CNS disorders.

The continued exploration of the chemical space around the this compound core promises to yield novel therapeutic agents with improved efficacy and safety profiles.

Conclusion

The journey of this compound from its conceptual origins in the foundational work of Guareschi and Thorpe to its current status as a privileged scaffold in drug discovery highlights the enduring power of fundamental organic synthesis. The evolution of its synthesis from classical condensation reactions to modern multicomponent strategies reflects the broader advancements in the field of heterocyclic chemistry. For researchers in drug development, a deep understanding of the historical context, synthetic versatility, and unique physicochemical properties of this compound is essential for the rational design of the next generation of innovative medicines. This in-depth technical guide serves as a comprehensive resource to aid in these endeavors, providing both a historical perspective and a practical understanding of this important molecule.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Guareschi-Thorpe Condensation [drugfuture.com]

- 6. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 2-Hydroxynicotinonitrile (CAS: 95907-02-3) for Advanced Research and Drug Discovery

This compound, also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, functionalized with both a hydroxyl (in its pyridone tautomeric form) and a nitrile group, provides a versatile scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable precursor for novel therapeutic agents and functional materials.[1][2]

The compound predominantly exists in the 2-pyridone tautomeric form, a critical feature that governs its reactivity and intermolecular interactions, such as hydrogen bonding. This characteristic is fundamental to its application in drug design, where it can act as a hydrogen bond donor and acceptor, mimicking peptide bonds and interacting with biological targets.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 95907-03-2 | [1][4][5] |

| Molecular Formula | C₆H₄N₂O | [1][4] |

| Molecular Weight | 120.11 g/mol | [1][4] |

| IUPAC Name | 2-oxo-1H-pyridine-3-carbonitrile | [1] |

| Melting Point | 285-288 °C | [1] |

| Appearance | Solid | [1] |

| Storage | Inert atmosphere, room temperature | [4][6] |

| SMILES | N#CC1=C(O)N=CC=C1 | [4] |

Section 2: Synthesis, Reactivity, and Mechanistic Insights

The utility of this compound as a synthetic intermediate is rooted in its accessible synthesis and the versatile reactivity of its functional groups.

General Synthetic Pathway

While various specific synthetic routes exist, a common and logical approach to synthesizing this compound involves the hydrolysis of a 2-halonicotinonitrile precursor, typically 2-chloronicotinonitrile. This reaction is a standard nucleophilic aromatic substitution where the halogen at the electron-deficient C2 position is displaced by a hydroxide ion. The choice of a chloro-precursor is driven by its relative stability and reactivity, providing a reliable and scalable route.[7][8]

Caption: General synthetic route to this compound.

Chemical Reactivity and Experimental Causality

The true value of this compound lies in its dual functionality, which allows for selective and sequential reactions.

-

The 2-Pyridone Moiety: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce diversity at this position. The exocyclic oxygen atom can participate in O-alkylation (etherification) or O-acylation (esterification) reactions, although N-alkylation is often favored. The choice of reaction conditions (base, solvent, temperature) is critical to control the selectivity between N- vs. O-alkylation, a common challenge with pyridone systems. Non-polar aprotic solvents and strong bases often favor N-alkylation.

-

The Nitrile Group: The cyano group is a versatile functional handle.[2]

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-hydroxynicotinic acid), a valuable intermediate in its own right.[2][7]

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), introducing a basic center and a key pharmacophore for interacting with biological targets.

-

Cycloaddition: It can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are recognized as carboxylic acid bioisosteres in drug design.[9]

-

The presence of these two reactive sites makes this compound an excellent scaffold for building molecular libraries for high-throughput screening.[2]

Section 3: Applications in Drug Discovery and Development

This compound is not just a synthetic intermediate; it is a "privileged scaffold" whose core structure is found in numerous biologically active compounds.[3][] Its primary application is as a foundational building block for synthesizing novel drug candidates, particularly in oncology.

Role as a Precursor for Anticancer Agents

Research has demonstrated that this compound is a key precursor for constructing complex heterocyclic systems with potential cytotoxic activity.[1] Novel substituted pyridine and pyrazolopyridine derivatives synthesized from this scaffold have shown potent in-vitro cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa).[1] The mechanism of action for these derivatives often involves the induction of cytotoxicity, leading to the inhibition of cancer cell proliferation.[1][11]

The nitrile group itself is a crucial pharmacophore in many modern pharmaceuticals.[12] It can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or a reactive handle for covalent inhibition, depending on the molecular context.[9] In derivatives of this compound, the nitrile's nitrogen can form critical hydrogen bonds with amino acid residues in enzyme active sites, enhancing binding affinity and selectivity.[3]

Caption: Drug discovery workflow utilizing this compound.

Broader Biological Relevance of the 2-Pyridone Core

The 2-pyridone motif is prevalent in molecules with a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3] By using this compound as a starting point, researchers can readily access this privileged structure while retaining the nitrile group for further chemical elaboration or for its intrinsic electronic and binding properties.

Section 4: Experimental Protocols and Safety Information

Representative Experimental Protocol: Synthesis of an N-Substituted Derivative

This protocol describes a general procedure for the N-alkylation of this compound, a common first step in a drug discovery campaign. This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (NMR, LC-MS), validating the reactivity principles discussed.

Objective: To synthesize 1-benzyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF. Stir the suspension until the solid is partially dissolved.

-

Base Addition: Add potassium carbonate to the suspension. K₂CO₃ is a moderately strong base, sufficient to deprotonate the pyridone N-H without causing significant side reactions.

-

Electrophile Addition: Add benzyl bromide dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water, which will precipitate the product while the inorganic salts and DMF remain in the aqueous phase.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure N-benzyl derivative.

Safety and Handling

This compound and its related compounds must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information: [13]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Handling Recommendations: [14][15]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

- 1. This compound|CAS 95907-03-2|RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 95907-03-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 95907-03-2 [m.chemicalbook.com]

- 6. This compound CAS#: 95907-03-2 [m.chemicalbook.com]

- 7. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]

- 8. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxynicotinonitrile Derivatives

This guide provides a comprehensive technical overview of the physical and chemical properties of 2-hydroxynicotinonitrile derivatives. It is intended for researchers, scientists, and drug development professionals who are working with or considering this versatile scaffold for their research and development endeavors. We will delve into the fundamental characteristics of these compounds, from their inherent tautomerism to their reactivity and biological significance, providing practical insights and detailed experimental protocols.

Part 1: Introduction

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, forming the core of a vast number of pharmaceuticals. Among these, the this compound scaffold has emerged as a particularly "privileged" structure. This is due to its synthetic accessibility and its ability to present functional groups in a specific three-dimensional arrangement that is conducive to interacting with biological targets. A key feature of this scaffold is its existence in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, a characteristic that significantly influences its physicochemical properties and biological activity.

Scope and Audience of the Guide

This guide is designed to be a comprehensive resource for professionals in the fields of medicinal chemistry, chemical biology, and drug discovery. It will cover the fundamental physical and chemical properties, spectroscopic and analytical characterization, chemical reactivity, synthetic methodologies, and the promising biological activities of this compound derivatives, with a particular focus on their anticancer potential.

Part 2: Physicochemical Properties

Tautomerism: The Dual Identity of this compound

A defining characteristic of this compound and its derivatives is the existence of a prototropic tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. This equilibrium is not a mere chemical curiosity; it profoundly impacts the molecule's hydrogen bonding capacity, polarity, and ultimately, its interaction with biological macromolecules.

The position of this equilibrium is sensitive to several factors:

-

Solvent Polarity: Polar solvents tend to favor the more polar 2-pyridone tautomer.

-

pH: The ionization state of the molecule can shift the equilibrium.

-

Substituents: The electronic nature of substituents on the pyridine ring can influence the relative stability of the two forms.

Quantitative Physicochemical Data

The drug-like properties of a molecule are critically dependent on its physicochemical parameters. Understanding these properties is essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Derivative | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | pKa | logP | Solubility (mg/mL) |

| This compound | C₆H₄N₂O | 120.11 | 285-288 | ~8.5 | ~0.5 | Low |